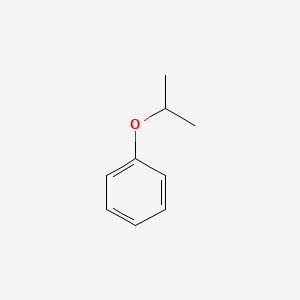

Isopropoxybenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNMJJNWXVKJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181834 | |

| Record name | Isopropyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-16-4 | |

| Record name | (1-Methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2741-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthetic routes to isopropoxybenzene (also known as isopropyl phenyl ether). It details the underlying reaction mechanisms, provides detailed experimental protocols, and presents key quantitative data for professionals engaged in organic synthesis and drug development.

Introduction

This compound is an aromatic ether with the chemical formula C₉H₁₂O. It serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring an isopropyl group linked to a benzene ring via an ether bond, is a motif found in various specialty chemicals and pharmacologically active molecules. The synthesis of such aryl ethers is a fundamental operation in medicinal chemistry, and a thorough understanding of the available methodologies is crucial for process optimization and the development of novel molecular entities. This guide focuses on the two principal pathways for its synthesis: the Williamson ether synthesis and the Friedel-Crafts alkylation of phenol.

Primary Synthesis Mechanisms and Reaction Pathways

The formation of this compound is predominantly achieved through two distinct chemical strategies. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.

Williamson Ether Synthesis

The Williamson ether synthesis, developed in 1850, remains the most reliable and widely used method for preparing asymmetrical ethers like this compound.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Mechanism: The synthesis involves two conceptual steps:

-

Deprotonation: Phenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the sodium or potassium phenoxide salt. This step generates a potent nucleophile, the phenoxide anion.

-

Nucleophilic Substitution (SN2): The nucleophilic phenoxide ion then attacks the electrophilic carbon atom of an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane). The reaction proceeds via a backside attack, leading to the displacement of the halide leaving group and the formation of the ether linkage in a single, concerted step.[2]

It is critical that the alkyl halide is not sterically hindered to avoid a competing elimination (E2) reaction. While 2-bromopropane is a secondary halide and can undergo some elimination, for the synthesis of this compound, the SN2 pathway is generally favored under controlled conditions.[3]

Friedel-Crafts Alkylation

An alternative, though less common, approach is the Friedel-Crafts alkylation of phenol using an isopropylating agent such as isopropanol or propene.[4][5] This reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism is a form of electrophilic aromatic substitution, but it can be complicated by competing C-alkylation versus O-alkylation.

Mechanism:

-

Electrophile Formation: The acid catalyst activates the alkylating agent. For example, isopropanol is protonated by the acid, followed by the loss of water to form an isopropyl carbocation (a potent electrophile).

-

Nucleophilic Attack: The phenol molecule can act as a nucleophile in two ways. The oxygen atom's lone pairs can attack the carbocation, leading to the desired O-alkylation product (this compound). Alternatively, the electron-rich aromatic ring can attack the carbocation, leading to C-alkylation byproducts (e.g., 2-isopropylphenol and 4-isopropylphenol).

Controlling the reaction conditions (temperature, catalyst, solvent) is essential to favor O-alkylation.[4] Often, C-alkylation is the thermodynamically favored outcome.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound.

Protocol 1: Williamson Ether Synthesis

This protocol is adapted from standard procedures for Williamson ether synthesis using a solid base in an organic solvent.[6][7]

Materials:

-

Phenol (9.41 g, 0.10 mol)

-

2-Bromopropane (14.76 g, 0.12 mol, 1.2 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (20.7 g, 0.15 mol, 1.5 equiv)

-

Acetone or N,N-Dimethylformamide (DMF) (150 mL)

-

Diethyl ether (for extraction)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol, anhydrous potassium carbonate, and acetone (or DMF).

-

Addition of Alkyl Halide: Begin stirring the suspension and add 2-bromopropane to the flask.

-

Reflux: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Cooling and Filtration): Allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropoxybenzene, also known as isopropyl phenyl ether, is an aromatic ether with the chemical formula C₉H₁₂O.[1][2] It serves as a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals.[1] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and visual diagrams to illustrate key processes. All quantitative data is summarized for clarity and accessibility.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with an odor resembling anise.[1][3] Its molecular structure, featuring a hydrophobic benzene ring and isopropyl group combined with a polar ether linkage, gives it amphiphilic characteristics.[1] Consequently, it is highly soluble in nonpolar organic solvents like hexane and toluene, while having low solubility in water.[1][4]

Data Presentation: Core Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2][5] |

| Melting Point | -33 °C | [1][2] |

| Boiling Point | 176 - 179 °C | [1][2][3] |

| Density | 0.93 - 0.94 g/cm³ at 20 °C | [1][2] |

| Flash Point | 61.9 °C | [1] |

| Refractive Index (n²⁰/D) | ~1.49 | [2][3] |

| Vapor Pressure | 1.3 mmHg at 25 °C | [1] |

| LogP | 3.01 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the unequivocal identification and structural validation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a septet near 4.5 ppm, corresponding to the methine proton of the isopropyl group, which is coupled to the six equivalent methyl protons. These methyl protons appear as a doublet around 1.2 ppm. The aromatic protons on the benzene ring typically appear in the range of 6.8-7.3 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum shows distinct signals for the aromatic carbons (120–160 ppm), the ether-linked methine carbon (70–80 ppm), and the isopropyl methyl carbons (20–30 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic C-O stretching vibrations for the ether linkage in the 1200-1250 cm⁻¹ region. It also shows absorptions corresponding to aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS) : In mass spectrometry, this compound typically exhibits a molecular ion peak (M⁺) at m/z 136. A common fragmentation pattern involves the loss of the isopropyl group, resulting in a prominent phenoxy ion peak at m/z 94.[1]

Chemical Reactivity and Synthesis

This compound's reactivity is centered around the ether linkage and the aromatic ring. It is primarily used as a building block in more complex organic syntheses. The most common and direct method for its preparation is the Williamson ether synthesis.

Williamson Ether Synthesis

This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an electrophilic isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).[6][7] The phenoxide is generated in situ by deprotonating phenol with a suitable base, such as sodium hydroxide or sodium hydride.[7][8]

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure based on established methods for Williamson ether synthesis.[7][8][9]

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

2-Bromopropane

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol or Ethanol (as solvent)

-

Deionized water

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in methanol.

-

Carefully add sodium hydroxide (1.05 eq) to the solution. Stir the mixture at room temperature until the phenol is fully converted to sodium phenoxide.

-

Nucleophilic Substitution: Add 2-bromopropane (1.1 eq) to the flask, either neat or dissolved in a small amount of the solvent.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: After cooling to room temperature, remove the solvent using a rotary evaporator.

-

Partition the residue between diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase twice more with diethyl ether.

-

Combine the organic extracts and wash with a 5% NaOH solution to remove any unreacted phenol, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed through a standard characterization workflow.

Caption: Post-synthesis characterization workflow.

Protocol for NMR Sample Preparation

-

Accurately weigh approximately 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[10]

-

Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small cotton plug in a Pasteur pipette.[10]

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Safety and Handling

This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety practices should be strictly followed.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. Buy this compound | 2741-16-4 [smolecule.com]

- 2. 1-ISOPROPOXYBENZENE CAS#: 2741-16-4 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. scbt.com [scbt.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Quantum Chemical Calculations for Isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of isopropoxybenzene. In the context of drug discovery and development, understanding these fundamental molecular characteristics is crucial for predicting molecular interactions, reactivity, and metabolic stability.

Due to a lack of a complete, published quantum chemical dataset for this compound, this guide will utilize a combination of experimental data for this compound and comprehensive computational data for anisole (methoxybenzene) as a closely related and structurally similar model system. The methodologies and the nature of the results are directly analogous. All theoretical data for anisole is presented as a benchmark of what can be expected for this compound when employing the same computational methods.

Molecular Geometry Optimization

The first step in most quantum chemical studies is to determine the lowest energy structure of the molecule. This is achieved through a geometry optimization procedure. Density Functional Theory (DFT) is a widely used method for this purpose due to its excellent balance of accuracy and computational cost.

Computational Methodology: The geometry of a model compound, anisole, was optimized using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometries for organic molecules. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Data Presentation: Optimized Molecular Geometry

The following table summarizes the key optimized geometrical parameters for anisole, which are expected to be very similar to those in this compound, particularly for the phenyl ring and the C-O-C linkage. For comparison, experimental values for anisole are also provided.

Table 1: Selected Optimized and Experimental Geometrical Parameters for Anisole (Model for this compound)

| Parameter | Bond/Angle | Calculated (B3LYP/6-311+G(d,p)) | Experimental[1] |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C-O (Aryl) | 1.365 | 1.399 | |

| C-O (Alkyl) | 1.421 | 1.433 | |

| C-C (Aromatic, avg.) | 1.395 | - | |

| Bond Angles (°) | |||

| C-O-C | 118.3 | 113.8 |

| | O-C-C (Aryl) | 120.1 | - |

Note: The primary difference in this compound would be the substitution of the methyl group with an isopropyl group, leading to expected C-C bond lengths of ~1.52 Å and C-H bond lengths of ~1.09 Å within the isopropyl moiety, and a C-C-C bond angle of ~112°.

Vibrational Frequency Analysis

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. These calculations are instrumental in assigning experimental spectral features to specific molecular motions. The calculated frequencies are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set limitations.[2]

Experimental & Computational Protocol: An experimental FT-IR spectrum of liquid this compound can be recorded on a Fourier Transform Infrared spectrometer, typically in the 4000-400 cm⁻¹ range.[1] For the computational protocol, after geometry optimization of the model compound anisole at the B3LYP/6-311+G(d,p) level, harmonic vibrational frequencies are calculated.

Data Presentation: Vibrational Frequencies

The table below lists key calculated vibrational modes for anisole and corresponding experimental values for this compound where available. The assignments describe the nature of the molecular vibration.

Table 2: Key Calculated Vibrational Frequencies for Anisole and Experimental Frequencies for this compound

| Vibrational Mode | Calculated (Anisole, B3LYP/6-311+G(d,p), scaled) (cm⁻¹) | Experimental (this compound) (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | ~3060 |

| Aliphatic C-H Stretch | 2950-3000 | 2935, 2978 |

| C=C Aromatic Stretch | 1590, 1490 | 1599, 1495 |

| Asymmetric C-O-C Stretch | 1245 | ~1243 |

| Symmetric C-O-C Stretch | 1035 | ~1040 |

| Aromatic C-H Out-of-Plane Bend | 750-850 | 754 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.[3][4][5]

Computational Protocol: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation on the optimized geometry. The HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.

Data Presentation: Electronic Properties

The following table presents the calculated HOMO and LUMO energies and the resulting energy gap for anisole, serving as an illustrative example for this compound.

Table 3: Calculated Electronic Properties of Anisole (Model for this compound)

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.225 | -6.12 |

| LUMO Energy | 0.015 | 0.41 |

| HOMO-LUMO Gap (ΔE) | 0.240 | 6.53 |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[6]

NMR Chemical Shift Prediction

Quantum chemical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is a powerful tool for structure verification and for interpreting complex experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.[7]

Experimental & Computational Protocol: Experimental ¹H and ¹³C NMR spectra for this compound would be recorded on an NMR spectrometer in a deuterated solvent like CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS). Computationally, after geometry optimization, NMR shielding tensors are calculated using the GIAO method with the same DFT functional and basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.

Data Presentation: NMR Chemical Shifts

This table shows a comparison of experimental ¹H and ¹³C NMR chemical shifts for this compound with calculated values for anisole, demonstrating the predictive power of the computational approach.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Calculated Shifts for Anisole

| Atom Position | Experimental (this compound) | Calculated (Anisole, GIAO-B3LYP) |

|---|---|---|

| ¹H NMR | ||

| -OCH- / -OCH₃ | 4.55 (septet) | 3.75 (s) |

| -CH₃ (isopropyl) | 1.35 (d) | - |

| Aromatic (ortho) | 6.90 (d) | 6.85 |

| Aromatic (meta) | 7.28 (t) | 7.25 |

| Aromatic (para) | 6.95 (t) | 6.90 |

| ¹³C NMR | ||

| -OCH- / -OCH₃ | 70.0 | 55.0 |

| -CH₃ (isopropyl) | 22.1 | - |

| Aromatic (ipso) | 158.0 | 159.5 |

| Aromatic (ortho) | 116.5 | 114.0 |

| Aromatic (meta) | 129.5 | 129.8 |

| Aromatic (para) | 120.8 | 120.5 |

Note: The differences in alkyl region shifts are due to the methyl vs. isopropyl group. The close agreement in the aromatic region highlights the utility of anisole as a model.

Mandatory Visualizations

Workflow for Quantum Chemical Calculations

The following diagram illustrates the logical workflow for performing the quantum chemical calculations described in this guide.

Caption: Logical workflow for quantum chemical property prediction.

Conclusion

This guide demonstrates the standard workflow and expected outcomes of quantum chemical calculations for a molecule like this compound. By employing methods such as DFT, researchers can obtain detailed insights into molecular geometry, vibrational spectra, electronic structure, and NMR properties. These theoretical data, when benchmarked against experimental results, provide a powerful, predictive framework that is invaluable in modern drug discovery and materials science for understanding and anticipating molecular behavior.

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational computations beyond the harmonic approximation: performances of the B3LYP density functional for semirigid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. irjweb.com [irjweb.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Isopropoxybenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isopropoxybenzene in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile of this compound and furnishes a detailed experimental protocol for its quantitative determination. This allows research, development, and drug formulation professionals to generate precise and reproducible solubility data tailored to their specific laboratory conditions.

Introduction to this compound and its Solubility

This compound (also known as isopropyl phenyl ether) is an aromatic ether with the chemical formula C₉H₁₂O. Its molecular structure, consisting of a hydrophobic benzene ring and an isopropyl group, along with a polar ether linkage, gives it amphiphilic properties.[1] This structure dictates its solubility behavior, making it a versatile compound in organic synthesis and as an intermediate in the production of various chemicals.[1]

The general principle of "like dissolves like" governs the solubility of this compound. It is highly soluble in nonpolar solvents, such as toluene and other hydrocarbons, due to favorable van der Waals interactions with its aromatic ring and isopropyl group.[1] Its solubility is expected to be moderate in polar aprotic solvents like acetone, where dipole-dipole interactions can occur.[1] Conversely, in polar protic solvents such as lower alcohols and water, its solubility is significantly reduced due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent.[1]

Qualitative Solubility Profile

Based on available literature, the solubility of this compound can be qualitatively categorized as follows:

-

High Solubility: Nonpolar and aromatic solvents (e.g., Toluene, Benzene, Hexane)

-

Moderate Solubility: Polar aprotic solvents (e.g., Acetone, Diethyl Ether, Chloroform)

-

Low Solubility: Polar protic solvents (e.g., Ethanol, Methanol, Water)[1]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index (P') | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | C₇H₈ | 2.4 | |||

| Chloroform | CHCl₃ | 4.1 | |||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||

| Acetone | C₃H₆O | 5.1 | |||

| Ethanol | C₂H₅OH | 5.2 | |||

| Methanol | CH₃OH | 6.6 |

Note: Polarity Index values are approximate and can vary slightly based on the scale used.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[2] The following protocol is a detailed methodology for determining the solubility of this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) with Flame Ionization Detector (FID)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved this compound is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solute to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To remove any remaining undissolved micro-particles, either centrifuge the sample at a high speed or filter it through a syringe filter into a clean vial. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to quantify the concentration of the test sample.

-

-

Data Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

4.3. Workflow Diagram

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

-

Temperature: Solubility is generally temperature-dependent. For most solids and liquids dissolving in liquid solvents, solubility increases with temperature. It is crucial to maintain a constant and accurately recorded temperature throughout the experiment.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate data.

-

pH of the Medium: While less critical for a neutral compound like this compound in organic solvents, any acidic or basic impurities could potentially influence intermolecular interactions.

Conclusion

This technical guide has outlined the known qualitative solubility characteristics of this compound and provided a robust, detailed experimental protocol for its quantitative determination in common organic solvents. By following the standardized shake-flask method, researchers, scientists, and drug development professionals can generate the precise and reliable data necessary for their specific applications, from reaction optimization to formulation development. The provided templates and diagrams are intended to facilitate this process and ensure data consistency across different laboratory settings.

References

An In-depth Technical Guide to the Thermochemical Properties of Isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of isopropoxybenzene. Due to the limited availability of direct experimental data, this guide leverages established estimation methodologies, including Benson's group additivity method, to provide reliable predictions for key thermochemical parameters. Detailed experimental protocols for determining these properties are also presented, offering a framework for laboratory investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of this compound for applications in process design, safety analysis, and computational modeling.

Introduction

This compound, an aromatic ether, finds applications in various chemical syntheses and is a relevant scaffold in medicinal chemistry. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation, enthalpy of vaporization, and heat capacity, is crucial for process optimization, hazard assessment, and the development of accurate computational models for reaction and phase equilibria. This guide summarizes the estimated thermochemical data for this compound and provides detailed experimental methodologies for their determination.

Estimated Thermochemical Data of this compound

In the absence of direct experimental values in readily accessible literature, the thermochemical properties of this compound have been estimated using well-established predictive methods. The following tables summarize these estimated values.

Table 1: Estimated Standard Enthalpy of Formation of this compound

| Property | Phase | Estimated Value (kJ/mol) | Method of Estimation |

| Standard Enthalpy of Formation (ΔHf°) | Liquid | -185.3 | Benson's Group Additivity |

Note: The standard state is defined as 298.15 K and 1 bar.

Table 2: Estimated Enthalpy of Vaporization and Heat Capacity of this compound

| Property | Estimated Value | Method of Estimation |

| Enthalpy of Vaporization (ΔHvap) at Boiling Point | 42.8 kJ/mol | Trouton's Rule (using estimated boiling point) |

| Liquid Heat Capacity (Cp,l) at 298.15 K | 235 J/(mol·K) | Group Contribution Method |

Methodology for Estimation of Thermochemical Properties

Benson's Group Additivity Method for Standard Enthalpy of Formation

Benson's group additivity method is a widely used technique for estimating the standard enthalpy of formation of organic molecules in the gas phase by summing the contributions of their constituent groups.[1] The value for the liquid phase is then derived by accounting for the enthalpy of vaporization.

The this compound molecule is dissected into the following groups:

-

5 x Cb-(H): A carbon atom in a benzene ring bonded to a hydrogen atom.

-

1 x Cb-(O): A carbon atom in a benzene ring bonded to an oxygen atom.

-

1 x O-(Cb)(C): An oxygen atom bonded to a benzene ring carbon and an aliphatic carbon.

-

1 x C-(O)(C)(H)2: A secondary carbon atom bonded to an oxygen, a carbon, and two hydrogen atoms.

-

2 x C-(C)(H)3: A primary carbon atom bonded to a carbon and three hydrogens.

The standard enthalpy of formation in the gas phase (ΔHf,gas°) is calculated as follows:

ΔHf,gas° = 5 * [Cb-(H)] + 1 * [Cb-(O)] + 1 * [O-(Cb)(C)] + 1 * [C-(O)(C)(H)2] + 2 * [C-(C)(H)3]

Using established group contribution values, the estimated ΔHf,gas° is then converted to the liquid phase (ΔHf,liquid°) using an estimated enthalpy of vaporization (ΔHvap).

Experimental Protocols for Thermochemical Analysis

The following sections detail the experimental procedures for determining the key thermochemical properties of this compound.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be experimentally determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow:

References

The Advent of Isopropoxybenzene: A Journey Through Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropoxybenzene, an aromatic ether, holds significance as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. While the precise moment of its initial discovery is not extensively documented, its history is intrinsically linked to the evolution of ether synthesis methodologies. This technical guide delves into the historical context and the primary synthetic routes to this compound, with a focus on the foundational Williamson ether synthesis and its more contemporary counterparts, the Ullmann condensation and palladium-catalyzed C-O coupling reactions. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are provided to serve as a comprehensive resource for laboratory and industrial applications.

Historical Perspective: The Dawn of Aryl Ether Synthesis

The story of this compound synthesis begins not with the molecule itself, but with the broader development of methods to forge the ether linkage. The mid-19th century was a period of profound advancement in organic chemistry, and it was during this time that Alexander Williamson, in 1850, developed the eponymous Williamson ether synthesis.[1][2][3] This reaction, involving the reaction of an alkoxide with an alkyl halide, provided a rational and versatile method for preparing ethers and was instrumental in proving their structural nature.[1][2][3] The synthesis of aryl ethers like this compound became a practical possibility with this foundational discovery, reacting a phenoxide with an isopropyl halide.

While the Williamson synthesis remains a cornerstone of ether formation, the 20th century saw the advent of new methods to construct the aryl ether bond, addressing some of the limitations of the classical approach, particularly for unreactive aryl halides. The Ullmann condensation, developed in the early 1900s, introduced the use of copper catalysis to facilitate the coupling of aryl halides with alcohols or phenols.[4] More recently, the late 20th and early 21st centuries have witnessed the rise of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been successfully adapted for ether synthesis, offering milder reaction conditions and broader substrate scope.[5][6][7]

Core Synthetic Methodologies

The synthesis of this compound can be primarily achieved through three main strategies, each with its own set of advantages and limitations.

Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis is the most traditional and widely employed method for preparing this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) and displacing the halide leaving group.

Mechanism: The first step involves the deprotonation of phenol with a suitable base to generate the more nucleophilic phenoxide ion. This is a crucial step as phenol itself is not a sufficiently strong nucleophile to react with the alkyl halide.

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

Phenol

-

2-Bromopropane

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in acetone or DMF.

-

Add finely ground potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) to the solution.

-

Heat the mixture to reflux with vigorous stirring for 1 hour to ensure the formation of the phenoxide salt.

-

Cool the mixture slightly and add 2-bromopropane (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with 1 M NaOH solution to remove any unreacted phenol, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation offers an alternative route to aryl ethers, particularly when the aryl halide is unreactive towards SN2 substitution. This method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol in the presence of a base.[4]

Mechanism: The precise mechanism of the Ullmann reaction is complex and still a subject of research, but it is generally believed to involve the formation of a copper(I) alkoxide or phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the ether and regenerate the copper catalyst.

Experimental Protocol: General Procedure for Ullmann Synthesis of Aryl Isopropyl Ethers

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Isopropyl alcohol

-

Copper(I) iodide (CuI) or other copper catalyst

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A strong base (e.g., cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄))

-

Anhydrous, high-boiling solvent (e.g., toluene, xylene, or DMF)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous solvent and isopropyl alcohol (1.5 eq) via syringe.

-

Seal the tube and heat the reaction mixture to 110-140 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed C-O Cross-Coupling: The Modern Approach

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for ether synthesis, represent a state-of-the-art method for forming C-O bonds. These reactions are known for their high efficiency, broad substrate scope, and mild reaction conditions.[5][6][7]

Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then reacts with the alcohol in the presence of a base to form a palladium(II) alkoxide. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the active palladium(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Synthesis of Aryl Isopropyl Ethers

Materials:

-

Aryl halide (e.g., bromobenzene or chlorobenzene)

-

Isopropyl alcohol

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.2-1.5 eq).

-

Add the aryl halide (1.0 eq) and the anhydrous solvent.

-

Add isopropyl alcohol (1.2-2.0 eq) to the reaction mixture.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a short plug of silica gel or Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data and Comparative Analysis

The choice of synthetic method often depends on factors such as substrate availability, desired scale, and cost. The following tables provide a summary of typical quantitative data for the synthesis of this compound and related aryl isopropyl ethers.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | Key Reagents |

| Williamson Ether Synthesis | 50 - 95[2] | 60 - 100 | 4 - 12 | Phenol, Isopropyl Halide, Base (K₂CO₃, NaOH) |

| Ullmann Condensation | 60 - 90 | 110 - 140 | 12 - 24 | Aryl Halide, Isopropyl Alcohol, Cu Catalyst, Base |

| Pd-Catalyzed Coupling | 70 - 95 | 80 - 110 | 4 - 24 | Aryl Halide, Isopropyl Alcohol, Pd Catalyst, Ligand, Base |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 7.25-7.35 (m, 2H, Ar-H), 6.85-6.95 (m, 3H, Ar-H), 4.55 (septet, 1H, OCH), 1.35 (d, 6H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 158.0, 129.5, 120.9, 116.2, 69.8, 22.1 |

| IR (neat) | ν (cm⁻¹) 3065, 3040 (Ar-H stretch), 2978, 2932 (C-H stretch), 1600, 1495 (C=C stretch), 1240 (C-O stretch), 1115, 950 |

| Mass Spectrometry | m/z (%): 136 (M⁺, 30), 121 (15), 94 (100), 77 (10), 66 (15), 51 (10) |

Logical Workflow for Synthesis and Characterization

Conclusion

The synthesis of this compound, while not marked by a singular moment of discovery, has evolved in parallel with the broader field of organic synthesis. From the venerable Williamson ether synthesis to the sophisticated palladium-catalyzed cross-coupling reactions, chemists now have a powerful arsenal of methods to construct this valuable molecule. The choice of a particular synthetic route will depend on a careful consideration of factors such as substrate reactivity, desired scale, and economic viability. This guide provides the foundational knowledge and practical protocols to enable researchers and professionals to make informed decisions and successfully synthesize this compound for their specific applications. The continued development of more efficient and sustainable catalytic systems will undoubtedly further refine the synthesis of this compound and other important aryl ethers in the future.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Theoretical Background: From Benzene to Isopropoxybenzene

An In-depth Technical Guide to the Molecular Orbital Analysis of Isopropoxybenzene

Introduction

This compound (also known as isopropyl phenyl ether) is an aromatic ether with the chemical formula C₉H₁₂O.[1][2][3] It serves as a valuable intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and fine chemicals.[1] Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential applications, particularly in drug development where molecular interactions are paramount.

This technical guide provides a comprehensive analysis of the molecular orbitals (MOs) of this compound. It combines foundational molecular orbital theory with protocols for computational modeling and experimental validation. The focus is on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as they govern the molecule's chemical reactivity and electronic properties.[4]

The molecular orbitals of this compound can be understood as a perturbation of the well-known π-system of benzene. In benzene, the six p-orbitals of the carbon atoms combine to form six π molecular orbitals: three bonding (π) and three antibonding (π).[5] The two highest-energy bonding orbitals (π₂ and π₃) are degenerate (have the same energy), as are the two lowest-energy antibonding orbitals (π₄ and π₅*). These degenerate orbitals constitute the HOMO and LUMO levels of benzene, respectively.[5][6]

The introduction of the isopropoxy (–O–CH(CH₃)₂) group lifts this degeneracy. The oxygen atom's lone pair electrons can participate in π-conjugation with the benzene ring, an effect known as resonance or mesomerism. This electron-donating effect increases the electron density in the ring and raises the energy of the HOMO, making the molecule more susceptible to electrophilic substitution reactions.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and the energy required for electronic excitation.[4]

Computational Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules, including their molecular orbital energies and shapes.

Experimental Protocol: DFT Calculation

A typical workflow for calculating the molecular orbitals of this compound using a computational chemistry package like Gaussian is as follows:

-

Structure Input: The molecular structure of this compound is drawn or imported into the software (e.g., GaussView). The initial geometry can be built using standard bond lengths and angles.

-

Geometry Optimization: An energy minimization calculation is performed to find the most stable three-dimensional conformation of the molecule. This is crucial as orbital energies are dependent on the molecular geometry. A common method is the B3LYP functional with a basis set like 6-31G(d).[7]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Calculation: A single-point energy calculation is then run on the optimized geometry using a higher level of theory if desired (e.g., B3LYP/6-311+G(d,p)) to obtain accurate molecular orbital energies and properties.

-

Analysis: The output file is analyzed to extract the energies of the HOMO, LUMO, and other orbitals. The software can also be used to visualize the three-dimensional shapes of these orbitals.[7]

References

The Unfolding Therapeutic Potential of Isopropoxybenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropoxybenzene, a simple aromatic ether, has emerged as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the current research landscape surrounding this compound compounds, with a particular focus on their antibacterial and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the underlying mechanisms and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The this compound moiety, characterized by an isopropyl group linked to a benzene ring via an ether bond, serves as a fundamental building block in the synthesis of a wide range of organic molecules.[1] Its structural features, including lipophilicity and the potential for electronic interactions, make it an attractive component in the design of pharmacologically active agents.[1] While this compound itself is primarily used as a synthetic intermediate, its derivatives have demonstrated promising therapeutic potential, notably in the fields of infectious diseases and inflammation.[1][2] This guide will delve into the key biological activities of this compound compounds, presenting the latest findings and methodologies to support ongoing research and development efforts.

Antibacterial Activity of this compound Guanidine

A significant area of investigation has been the antibacterial properties of this compound guanidine (IBG). This derivative has shown potent bactericidal activity, particularly against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus.[1][3]

Quantitative Antibacterial Data

The antibacterial efficacy of IBG has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. A summary of these findings is presented in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound Guanidine (IBG) | Staphylococcus aureus (various strains) | 0.125 - 4 | 4-8 fold of MIC | [1] |

| This compound Guanidine (IBG) | Multidrug-resistant Enterococci | 1 - 4 | 2-8 fold of MIC | [2] |

| This compound Guanidine (IBG) | Streptococcus suis | 0.25 - 8 | Not Reported | [3] |

Table 1: Antibacterial Activity of this compound Guanidine (IBG)

Mechanism of Action

The primary mechanism of antibacterial action for IBG is the disruption of the bacterial cell membrane.[1] This process involves the dissipation of the cell membrane potential, leading to increased membrane permeability and ultimately, cell lysis and death.[1][2] This direct, physical mechanism of action may contribute to a lower propensity for the development of bacterial resistance compared to antibiotics that target specific metabolic pathways.[1]

Anti-Inflammatory Activity: 15-Lipoxygenase Inhibition

Isopropoxy allylbenzene derivatives have been identified as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[2] By inhibiting 15-LOX, these compounds can reduce the production of pro-inflammatory lipid mediators, suggesting their potential as anti-inflammatory agents.[2]

Quantitative 15-Lipoxygenase Inhibition Data

The inhibitory potency of various isopropoxy allylbenzene derivatives against soybean 15-lipoxygenase (SLO) has been determined, with the half-maximal inhibitory concentration (IC50) serving as the key metric.

| Compound | Amide Moiety | IC50 (µM) | Reference |

| N-(3-allyl-4-isopropoxyphenyl)adamantane carboxamide (6f) | Adamantane carboxamide | 1.35 | [4] |

| N-(3-allyl-4-isopropoxyphenyl)cyclopropane carboxamide (6a) | Cyclopropyl carboxamide | 45.54 | [4] |

| Compound 6e | Phenyl carboxamide | No effect | [4] |

Table 2: 15-Lipoxygenase Inhibitory Activity of Isopropoxy Allylbenzene Derivatives

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibacterial compound.[5]

Materials:

-

Test compound (e.g., this compound Guanidine)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB to achieve a range of desired concentrations.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL), typically by adjusting to a 0.5 McFarland turbidity standard.

-

Inoculation of Microtiter Plate: Add 100 µL of each concentration of the test compound to the wells of a 96-well plate. Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

15-Lipoxygenase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of 15-lipoxygenase activity.[6][7]

Materials:

-

Test compound (e.g., Isopropoxy allylbenzene derivative)

-

15-Lipoxygenase (e.g., from soybean)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare a solution of 15-lipoxygenase in cold borate buffer. Prepare a substrate solution of linoleic acid in borate buffer. Prepare various concentrations of the test inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a cuvette, mix the 15-lipoxygenase solution with either the inhibitor solution or the solvent (for the control).

-

Initiation of Reaction: Add the linoleic acid substrate solution to the cuvette to start the reaction.

-

Measurement: Immediately measure the increase in absorbance at 234 nm over time. The rate of increase in absorbance corresponds to the rate of formation of the hydroperoxide product.

-

Calculation of Inhibition: Calculate the percentage of inhibition for each inhibitor concentration by comparing the reaction rate with the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Future Directions and Conclusion

The exploration of this compound derivatives has yielded promising candidates for both antibacterial and anti-inflammatory applications. The potent activity of this compound guanidine against drug-resistant bacteria highlights its potential to address the growing challenge of antibiotic resistance. Similarly, the discovery of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors opens new avenues for the development of novel anti-inflammatory therapies.

Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds. Further investigation into their pharmacokinetic and toxicological profiles will be crucial for their advancement as clinical candidates. Additionally, exploring the potential of this compound derivatives to modulate other biological targets and signaling pathways could unveil new therapeutic opportunities.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation [mdpi.com]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Isopropoxybenzene via Williamson Ether Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of isopropoxybenzene, also known as isopropyl phenyl ether, through the Williamson ether synthesis. This method remains a cornerstone of ether synthesis in organic chemistry due to its reliability and versatility. The protocol herein describes the reaction of phenol with an isopropyl halide in the presence of a base. Included are comprehensive experimental procedures, tables of quantitative data for reagents and product characterization, and a visual workflow diagram to ensure clarity and reproducibility for researchers in academic and industrial settings, particularly those involved in drug development where aryl ether moieties are prevalent.

Introduction

The Williamson ether synthesis, a classical and widely employed method for preparing symmetrical and unsymmetrical ethers, proceeds via an SN2 reaction between an alkoxide (or phenoxide) ion and a primary or secondary alkyl halide. In the synthesis of this compound, the phenoxide ion, generated in situ by the deprotonation of phenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide. The choice of base and solvent is crucial to optimize the reaction yield and minimize potential side reactions, such as the elimination of the alkyl halide. This application note provides a robust protocol for this synthesis, along with characterization data for the final product.

Data Presentation

Table 1: Reagent Specifications and Molar Quantities

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Molar Equiv. | Amount |

| Phenol | C₆H₅OH | 94.11 | 1.0 | 9.41 g (100 mmol) |

| 2-Bromopropane | C₃H₇Br | 122.99 | 1.2 | 14.76 g (120 mmol) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 20.73 g (150 mmol) |

| Acetone | C₃H₆O | 58.08 | - | 200 mL |

Table 2: Product Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O |

| Molar Mass | 136.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 177-178 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.35 (d, J=6.0 Hz, 6H), 4.55 (sept, J=6.0 Hz, 1H), 6.88-6.95 (m, 3H), 7.25-7.30 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 22.1, 69.8, 116.2, 120.8, 129.5, 157.4 |

| IR (neat, cm⁻¹) | 3065, 3040, 2975, 2930, 1600, 1500, 1240, 1170, 1040, 950, 750, 690 |

Experimental Protocol

This protocol is adapted from general procedures for the Williamson ether synthesis of aryl ethers.

1. Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g, 100 mmol) and acetone (200 mL).

-

Stir the mixture at room temperature until the phenol has completely dissolved.

-

Add finely powdered anhydrous potassium carbonate (20.73 g, 150 mmol) to the solution.

-

Stir the resulting suspension vigorously for 15 minutes at room temperature.

2. Alkylation Reaction:

-

Add 2-bromopropane (14.76 g, 120 mmol) to the reaction mixture dropwise over 10 minutes at room temperature.

-

Heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) and maintain the reflux for 12-18 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.

3. Work-up and Isolation:

-

After the reaction is complete (as indicated by the consumption of phenol), allow the mixture to cool to room temperature.

-

Filter the solid potassium salts using a Büchner funnel and wash the solid residue with acetone (2 x 20 mL).

-

Combine the filtrate and the acetone washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in diethyl ether (150 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol.

-

Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

4. Purification:

-

The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 177-178 °C.

-

Alternatively, for smaller scales or higher purity, the product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

5. Characterization:

-

Obtain the ¹H NMR, ¹³C NMR, and IR spectra of the purified product and compare them with the data presented in Table 2 to confirm the structure and purity of the this compound.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Application of Isopropoxybenzene Derivatives in Suzuki-Miyaura Coupling Reactions: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropoxybenzene derivatives in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. While this compound itself is generally unreactive as a direct coupling partner, its halogenated derivatives, such as 1-bromo-4-isopropoxybenzene, are valuable substrates. This document details the considerations for coupling these electron-rich aryl halides and provides a generalized protocol for their successful implementation in synthesis.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The isopropoxy group (-O-i-Pr) is an electron-donating group, which can present challenges in the Suzuki-Miyaura reaction. Specifically, electron-donating groups can slow down the rate-determining oxidative addition step of the catalytic cycle. Consequently, the choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and efficient conversions when working with isopropoxy-substituted aryl halides.

Despite these challenges, the successful coupling of this compound derivatives is highly desirable as the resulting biaryl structures are important motifs in many biologically active molecules and functional materials. The isopropoxy group can enhance solubility and modulate the electronic properties of the final compound.

Key Considerations for Successful Coupling

To overcome the challenges associated with electron-rich substrates like isopropoxy-substituted aryl halides, the following factors should be carefully considered:

-

Catalyst System: The use of palladium catalysts with bulky, electron-rich phosphine ligands is often essential. These ligands promote the oxidative addition step and stabilize the active palladium(0) species. Buchwald and Fu have developed a range of effective ligands and pre-catalysts for this purpose. Nickel catalysts can also be effective for coupling challenging aryl ethers and their derivatives.

-

Base Selection: The choice of base is crucial and can be solvent-dependent. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent System: A variety of solvent systems can be employed, often consisting of an organic solvent and water. Common choices include mixtures of dioxane/water, toluene/water, or THF/water. The presence of water can be beneficial for the transmetalation step.

-

Reaction Temperature: Higher reaction temperatures are often required to facilitate the oxidative addition of electron-rich aryl halides. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Optimization of the reaction temperature is therefore crucial.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various electron-rich aryl bromides with different arylboronic acids. This data can serve as a valuable guide for optimizing the reaction of isopropoxy-substituted aryl bromides.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-propylsulfanylbenzene | Phenylboronic acid | PdCl₂(XPhos)₂ (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 85-95 |

| 2 | 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | - | K₂CO₃ | H₂O/EtOH | 80 | 1 | >99 |

| 3 | 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | Water/TBAB | 60 | 2 | 95 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | - | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | 98 |

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of 1-bromo-4-isopropoxybenzene with an arylboronic acid. This protocol is based on established methods for similar electron-rich aryl bromides and should be optimized for specific substrates and desired outcomes.

Materials:

-

1-Bromo-4-isopropoxybenzene

-

Arylboronic acid (1.2 equivalents)

-

Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Magnetic stir bar

-

Schlenk flask or sealed reaction vial

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-4-isopropoxybenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) followed by degassed water (1 mL) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols: Isopropoxybenzene as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, precision and accuracy are paramount. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1][2][3][4][5] The ratio of the analyte's response to the internal standard's response is used for quantification, thereby improving the reliability of the results.[1] Isopropoxybenzene, due to its chemical properties, presents itself as a viable candidate for an internal standard in specific gas chromatography (GC) and liquid chromatography (LC) applications, particularly in the analysis of volatile and semi-volatile organic compounds.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in chromatographic analysis.

Principle of Internal Standard Method

The internal standard method relies on the addition of a known concentration of a substance (the internal standard) that is chemically similar to the analyte(s) but is not naturally present in the sample.[1] The internal standard should also be well-resolved from the analytes of interest in the chromatogram.[1][6] By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, variations introduced during the analytical process can be minimized.[1]

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Application: Determination of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in Water Samples by Headspace GC-MS